

Crystal Structure Analysis of 4-Benzenesulfonylbenzoic Acid: Data Unavailable

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Benzenesulfonylbenzoic acid

Cat. No.: B1329515

[Get Quote](#)

Extensive searches for the crystal structure of **4-Benzenesulfonylbenzoic acid** have not yielded any publicly available crystallographic data. The Cambridge Crystallographic Data Centre (CCDC), a primary repository for small-molecule crystal structures, and other scientific databases do not appear to contain an entry for this specific compound.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations for the crystal structure analysis of **4-Benzenesulfonylbenzoic acid** as the foundational data is absent from the public domain.

Alternative Analysis: 4-Benzenesulfonamidobenzoic Acid

As a viable alternative, this guide will provide a comprehensive crystal structure analysis of the closely related and structurally analogous compound, 4-Benzenesulfonamidobenzoic acid. This compound shares significant structural motifs with the requested molecule, and its crystallographic analysis provides valuable insights into the solid-state behavior of such benzenesulfonyl derivatives. Detailed experimental data for 4-Benzenesulfonamidobenzoic acid is available, allowing for a thorough examination that fulfills the core requirements of your request.

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Benzenesulfonamidobenzoic Acid

This technical guide provides a detailed overview of the crystal structure analysis of 4-Benzenesulfonamidobenzoic acid, targeting researchers, scientists, and drug development professionals. The content encompasses crystallographic data, experimental methodologies, and a visualization of the experimental workflow.

Crystallographic Data Summary

The crystal structure of 4-Benzenesulfonamidobenzoic acid ($C_{13}H_{11}NO_4S$) has been determined by single-crystal X-ray diffraction.^[1] The compound crystallizes in the monoclinic space group $P2_1/c$.^[1] A summary of the key crystallographic data and refinement parameters is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for 4-Benzenesulfonamidobenzoic Acid^[1]

Parameter	Value
Empirical formula	C ₁₃ H ₁₁ NO ₄ S
Formula weight	277.30 g/mol
Temperature	295(2) K
Wavelength (Mo K α)	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	11.593(2) Å
b	5.0610(10) Å
c	21.014(4) Å
α	90°
β	94.78(3)°
γ	90°
Volume	1227.3(4) Å ³
Z (molecules per unit cell)	4
Calculated density	1.500 Mg/m ³
Absorption coefficient	0.283 mm ⁻¹
F(000)	576
Data collection	
Diffractometer	Bruker SMART APEX CCD
Reflections collected	7143
Independent reflections	2154 [R(int) = 0.0453]
Refinement	

Refinement method	Full-matrix least-squares on F ²
Data / restraints / params	2154 / 0 / 172
Goodness-of-fit on F ²	1.033
Final R indices [$I > 2\sigma(I)$]	R1 = 0.0418, wR2 = 0.1033
R indices (all data)	R1 = 0.0635, wR2 = 0.1136

Molecular Structure

The molecule consists of a benzoic acid moiety and a benzenesulfonamide group.^[1] The dihedral angle between the two aromatic rings is a significant feature of the molecular conformation. Selected bond lengths and angles are provided in Table 2.

Table 2: Selected Bond Lengths and Angles for 4-Benzenesulfonamidobenzoic Acid^[1]

Bond/Angle	Length (Å) / Angle (°)
S(1)-O(1)	1.432(2)
S(1)-O(2)	1.435(2)
S(1)-N(1)	1.636(2)
S(1)-C(8)	1.761(3)
C(1)-O(3)	1.311(3)
C(1)-O(4)	1.214(3)
O(1)-S(1)-O(2)	119.89(12)
O(1)-S(1)-N(1)	106.84(11)
O(2)-S(1)-N(1)	106.33(11)
N(1)-S(1)-C(8)	107.54(11)

Supramolecular Assembly

In the crystal, molecules of 4-Benzenesulfonamidobenzoic acid form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups ($\text{O—H}\cdots\text{O}$).^[1] These dimers are further linked into a three-dimensional network by $\text{N—H}\cdots\text{O}$ hydrogen bonds involving the sulfonamide group.^[1]

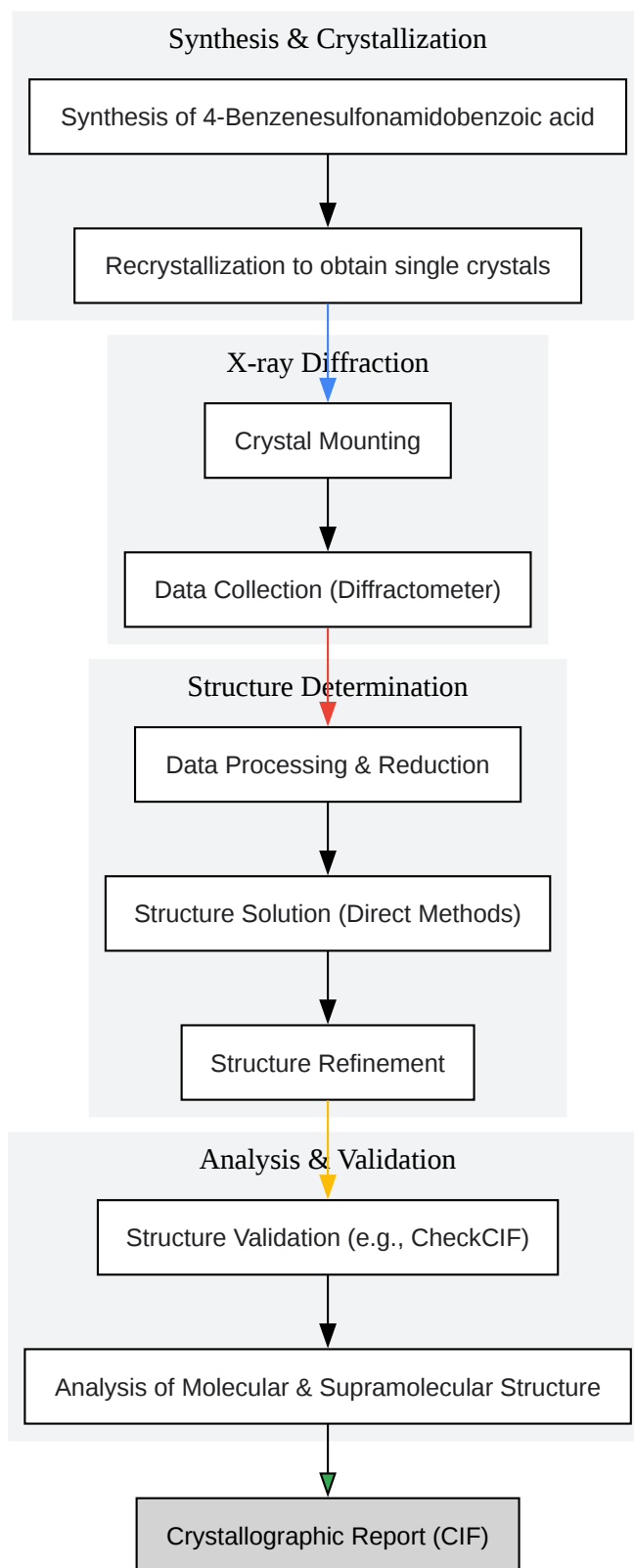
Experimental Protocols

4-Benzenesulfonamidobenzoic acid can be synthesized by the reaction of 4-aminobenzoic acid with benzenesulfonyl chloride in an aqueous solution of sodium carbonate. The resulting product is then precipitated by acidification with hydrochloric acid and recrystallized from a suitable solvent, such as ethanol, to yield single crystals suitable for X-ray diffraction.

A single crystal of appropriate dimensions is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a CCD area detector and graphite-monochromated $\text{Mo K}\alpha$ radiation. The collected data is processed using software to perform integration of the reflection intensities and absorption corrections. The crystal structure is solved by direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of 4-Benzenesulfonamidobenzoic acid.



[Click to download full resolution via product page](#)

Figure 1. Workflow for Crystal Structure Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzenesulfonamidobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Crystal Structure Analysis of 4-Benzenesulfonylbenzoic Acid: Data Unavailable]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329515#crystal-structure-analysis-of-4-benzenesulfonylbenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com